molecular formula C24H28N2O2 B5676137 N-benzyl-1-cyclopropyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide

N-benzyl-1-cyclopropyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No. B5676137
M. Wt: 376.5 g/mol
InChI Key: FRRRZKONCGMXTE-UHFFFAOYSA-N
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Description

Piperidine derivatives are a significant class of organic compounds with various pharmacological activities. These activities are influenced by the specific functional groups attached to the piperidine core structure. For instance, modifications in the N-benzyl and cyclopropyl groups can lead to significant changes in biological activity and molecular interaction.

Synthesis Analysis

The synthesis of piperidine derivatives generally involves multi-step organic reactions, starting from simple precursors to more complex structures. A common method includes the reaction of piperidine with halogenated compounds, followed by various functional group transformations. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant anti-acetylcholinesterase activity, highlighting the importance of specific substituents for activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical reactivity and interaction with biological targets. X-ray crystallography and computational modeling studies provide insights into the spatial arrangement of atoms, which is critical for understanding the mechanism of action. For instance, the crystal structures of N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) derivatives offer insights into the intermolecular interactions and conformational preferences of similar compounds (Lin et al., 2001).

properties

IUPAC Name

N-benzyl-1-cyclopropyl-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c27-23-14-11-21(18-26(23)22-12-13-22)24(28)25(17-20-9-5-2-6-10-20)16-15-19-7-3-1-4-8-19/h1-10,21-22H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRRZKONCGMXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CCC2=O)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-cyclopropyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide

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